molecular formula C12H15NO2 B12509327 Tert-butyl 3-pyridin-2-ylprop-2-enoate

Tert-butyl 3-pyridin-2-ylprop-2-enoate

Cat. No.: B12509327
M. Wt: 205.25 g/mol
InChI Key: TWSFUBIWTCVJEH-UHFFFAOYSA-N
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Description

Tert-butyl 3-pyridin-2-ylprop-2-enoate is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyridine and is characterized by the presence of a tert-butyl ester group attached to a pyridinylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-pyridin-2-ylprop-2-enoate typically involves the esterification of 3-pyridin-2-ylprop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-pyridin-2-ylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-pyridin-2-ylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-pyridin-2-ylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-pyridin-2-ylprop-2-enoate is unique due to its specific ester functional group and the position of the pyridine ring.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 3-pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3

InChI Key

TWSFUBIWTCVJEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=N1

Origin of Product

United States

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